molecular formula C22H20ClN3O3 B237563 N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide

カタログ番号 B237563
分子量: 409.9 g/mol
InChIキー: REXNSVQYRQWNOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was discovered by Pfizer in 2003 and is currently being developed as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide works by selectively inhibiting JAK3, a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 plays a critical role in the signaling pathways of various cytokines that are involved in immune response and inflammation, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide blocks the downstream signaling of these cytokines, leading to a reduction in immune response and inflammation.
Biochemical and Physiological Effects:
N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the production of various cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-gamma), and reduces the activation and proliferation of T cells. It also reduces the production of antibodies by B cells and inhibits the differentiation and activation of dendritic cells. In addition, N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide has been shown to have a beneficial effect on bone metabolism, by reducing the production of osteoclasts and increasing the production of osteoblasts.

実験室実験の利点と制限

One of the main advantages of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide for lab experiments is its selectivity for JAK3, which allows for the specific targeting of immune response and inflammation pathways. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for chronic dosing. However, one of the limitations of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide is its potential for off-target effects, as it also inhibits JAK1 and JAK2 at higher concentrations. This may lead to unwanted side effects and toxicity in some cases.

将来の方向性

There are several potential future directions for the development and application of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide. One area of interest is the use of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide in combination with other drugs, such as biologics or other small molecule inhibitors, to enhance its therapeutic efficacy and reduce the risk of side effects. Another area of interest is the exploration of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide in other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Finally, there is also interest in the development of more selective JAK3 inhibitors that have fewer off-target effects and greater therapeutic efficacy.

合成法

The synthesis of N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-aminophenylfuran-2-carboxamide to form N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide. The overall yield of this synthesis is around 20%.

科学的研究の応用

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and immune response in various animal models of autoimmune diseases. In clinical trials, it has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

特性

製品名

N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide

分子式

C22H20ClN3O3

分子量

409.9 g/mol

IUPAC名

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O3/c23-17-5-3-16(4-6-17)22(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-21(27)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27)

InChIキー

REXNSVQYRQWNOM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。